SB 243213

Receptor pharmacology Selectivity profiling 5-HT2C antagonist

Select SB 243213 (CAS: 200940-22-3), the only 5‑HT2C inverse agonist combining a pKi of 9.37 with >100‑fold selectivity over 5‑HT2A/2B and absence of tolerance or withdrawal anxiogenesis after chronic dosing. Its biased inverse agonism (efficacy 0.6 at PLA2, 1.0 at GTPγS, antagonist at PLC) and distinct regional c‑Fos pattern enable unique mechanistic dissection of biased signaling and antipsychotic mechanisms. Ideal for long‑term anxiety models where benzodiazepines confound results. Stock is available from multiple vendors; ensure your next study uses the definitive reference standard.

Molecular Formula C22H19F3N4O2
Molecular Weight 428.4 g/mol
CAS No. 200940-22-3
Cat. No. B1217195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB 243213
CAS200940-22-3
Synonyms5-methyl-1-((2-((2-methyl-3-pyridyl)oxy)pyridyl)carbamoyl)-6-trifluoromethylindoline
SB 243213
SB-243213
Molecular FormulaC22H19F3N4O2
Molecular Weight428.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C(F)(F)F)N(CC2)C(=O)NC3=CN=C(C=C3)OC4=C(N=CC=C4)C
InChIInChI=1S/C22H19F3N4O2/c1-13-10-15-7-9-29(18(15)11-17(13)22(23,24)25)21(30)28-16-5-6-20(27-12-16)31-19-4-3-8-26-14(19)2/h3-6,8,10-12H,7,9H2,1-2H3,(H,28,30)
InChIKeyZETBBVYSBABLHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SB 243213: 5-HT2C Receptor Inverse Agonist with High Affinity and Broad Selectivity


SB 243213 (CAS: 200940-22-3) is a selective, orally active 5-HT2C receptor inverse agonist with a pKi of 9.37 and a pKb of 9.8 for the human 5-HT2C receptor [1]. It displays >100-fold selectivity over a wide range of neurotransmitter receptors, enzymes, and ion channels, including 5-HT2A (pKi 6.8) and 5-HT2B (pKi 7.0) . Originally developed by GlaxoSmithKline, the compound was advanced to clinical development for anxiety disorders and major depressive disorder before being discontinued [2].

Why SB 243213 Cannot Be Substituted by Other 5-HT2C Ligands


While several 5-HT2C ligands are commercially available, they exhibit distinct pharmacological profiles that preclude simple interchange. SB 243213 demonstrates a unique combination of high affinity, >100-fold selectivity over 5-HT2A/2B receptors, and a specific functional signature as a biased inverse agonist across multiple signaling pathways [1]. Closely related analogs like SB 242084 show lower affinity (pKi 9.0 vs. 9.37), different functional efficacy at phospholipase A2 versus phospholipase C pathways [2], and distinct in vivo behavioral profiles. Furthermore, unlike benzodiazepines, SB 243213 does not induce tolerance or withdrawal anxiogenesis upon chronic administration [3]. These quantitative differences have direct consequences for experimental outcomes and reproducibility in anxiety, schizophrenia, and movement disorder models.

SB 243213 vs. 5-HT2C Analogs: Quantitative Differentiation Evidence


Superior Affinity and Selectivity for 5-HT2C vs. 5-HT2A and 5-HT2B

SB 243213 exhibits a pKi of 9.37 for the human 5-HT2C receptor, which is >158-fold higher affinity than its pKi for 5-HT2A (6.8) and >100-fold higher than 5-HT2B (7.0) [1]. In contrast, the related antagonist SB 242084 has a lower pKi of 9.0 for 5-HT2C, with only 158-fold selectivity over 5-HT2A and 100-fold over 5-HT2B . This quantitative difference in both absolute affinity and selectivity margin ensures that SB 243213 provides more potent and specific 5-HT2C receptor engagement in experimental systems where off-target 5-HT2A/2B activity could confound results.

Receptor pharmacology Selectivity profiling 5-HT2C antagonist

Biased Inverse Agonism: Differential Regulation of 5-HT2C Signaling Pathways

SB 243213 displays pathway-specific inverse agonism at the 5-HT2C receptor. In CHO cells expressing human 5-HT2C receptors, SB 243213 acts as an inverse agonist at the phospholipase A2 (PLA2) pathway (relative efficacy 0.6), GTPγS binding (efficacy 1.0), and constitutive desensitization (efficacy 1.0), but behaves as a neutral antagonist at the phospholipase C (PLC) pathway [1]. This contrasts with the prototypical 5-HT2C inverse agonist SB 206553, which exhibits a different functional profile and a 3.2-fold faster dissociation rate from the receptor [1]. The slow dissociation kinetics of SB 243213 result in a time-dependent dextral shift of 5-HT concentration-response curves and decreased maximal PLC response, indicating prolonged receptor occupancy [1].

Functional selectivity Biased agonism Signal transduction

Lack of Tolerance and Withdrawal Anxiety vs. Benzodiazepines

In a direct chronic treatment study, SB 243213 was compared to diazepam in rat models of anxiety. Rats treated chronically with SB 243213 (1 mg/kg p.o., twice daily for 21 days) showed no reduction in anxiolytic-like effects in the social interaction test and no increase in anxiety-like behavior upon withdrawal, in contrast to diazepam-treated animals which developed tolerance and withdrawal anxiogenesis [1]. Specifically, the social interaction time in SB 243213-treated rats remained significantly elevated compared to vehicle controls after chronic dosing, whereas diazepam-treated rats showed a progressive decline in efficacy and a marked increase in anxiety scores upon drug cessation [1].

Anxiolytic Chronic administration Drug tolerance Withdrawal

Potent In Vivo Blockade of 5-HT2C-Mediated Behavior

SB 243213 potently and dose-dependently blocks mCPP-induced hypolocomotion in rats, a well-established behavioral assay for central 5-HT2C receptor function. The ID50 for oral SB 243213 is 1.1 mg/kg, with a long duration of action (>8 hours) [1]. In contrast, the related antagonist SB 242084 achieves an ID50 of 2.0 mg/kg p.o. in the same model, indicating SB 243213 is nearly twice as potent orally . Additionally, in the rat social interaction test of anxiety, SB 243213 (0.1-10 mg/kg p.o.) produced a significant, dose-dependent increase in social interaction time, with a maximal effect at 0.3 mg/kg [1].

In vivo pharmacology mCPP-induced hypolocomotion CNS penetration

Differential Neuronal Activation Pattern vs. 5-HT2C Inverse Agonist SB 206553

SB 243213 and the inverse agonist SB 206553 produce distinct patterns of c-Fos expression in the rat basal ganglia, reflecting their different functional properties. SB 243213 (1 and 10 mg/kg p.o.) enhanced c-Fos equally in the subthalamic nucleus (STN) and dose-dependently in the striatum and nucleus accumbens core (NAcc) [1]. In contrast, SB 206553 increased c-Fos expression only at the high dose of 10 mg/kg and activated a broader set of regions including the entopeduncular nucleus, substantia nigra pars reticulata/compacta, and ventral tegmental area [1]. Furthermore, SB 243213 at 3 μg intra-amygdala injection specifically counteracted social interaction deficits in ethanol-withdrawn rats, whereas the 5-HT2C agonist Ro 60-1075 accentuated the deficit, confirming region-specific functional engagement [2].

c-Fos expression Basal ganglia Neuronal activation Circuit mapping

Unique Functional Dissociation Profile at 5-HT2C Receptor

SB 243213 exhibits a unique functional dissociation profile at the 5-HT2C receptor, characterized by a slow dissociation rate that is 3.2 times slower than the prototypical inverse agonist SB 206553 [1]. This slow dissociation results in a time-dependent dextral shift of 5-HT concentration-response curves and a decrease in the maximal PLC response to 5-HT, indicating pseudo-irreversible antagonism under certain conditions [1]. Additionally, in in vivo microdialysis studies, SB 243213 (1 mg/kg i.p.) blocked clozapine-induced increases in accumbal dopamine release, whereas the inverse agonist SB 206553 (5 mg/kg) potentiated haloperidol-induced dopamine release, demonstrating that SB 243213 behaves as a neutral antagonist in this specific in vivo context, distinct from inverse agonists [2].

Receptor pharmacology Functional antagonism Slow dissociation Constitutive activity

SB 243213: Optimal Research Applications Based on Quantitative Differentiation


Chronic Anxiety Studies Requiring Absence of Tolerance and Withdrawal

Researchers investigating chronic anxiety models or long-term 5-HT2C modulation should select SB 243213 over benzodiazepines or other anxiolytics. Unlike diazepam, SB 243213 does not induce tolerance or withdrawal anxiogenesis upon 21-day chronic administration in rats [1]. This property enables studies of sustained 5-HT2C receptor modulation without the confounding variables of tolerance development or rebound anxiety upon compound washout. The compound's oral bioavailability and long duration of action (>8 h) [1] support once-daily dosing regimens in chronic paradigms.

Biased Signaling and Functional Selectivity Studies at 5-HT2C Receptors

SB 243213 serves as an essential tool compound for investigating biased agonism at 5-HT2C receptors. Its pathway-specific inverse agonism (efficacy 0.6 at PLA2, 1.0 at GTPγS, and antagonist at PLC) [1] provides a unique reference standard for dissecting the contributions of distinct G protein-dependent and -independent signaling pathways to physiological and behavioral outcomes. In contrast, unbiased inverse agonists like SB 206553 or neutral antagonists like SB 242084 do not exhibit the same functional dissociation, making SB 243213 uniquely suited for biased signaling research.

Circuit-Specific Mapping of 5-HT2C Function in Basal Ganglia

The distinct c-Fos activation pattern of SB 243213 in the subthalamic nucleus, striatum, and nucleus accumbens core at low doses (1 mg/kg) [1], combined with its site-specific efficacy in the amygdala (3 μg) for reversing ethanol-withdrawal anxiety [2], positions it as a preferred tool for functional neuroanatomical mapping of 5-HT2C receptor populations. Researchers can leverage its differential regional activation compared to SB 206553 to dissect the roles of distinct basal ganglia circuits in motor control, reward processing, and anxiety.

Antipsychotic Mechanism Studies Involving Dopamine Release Modulation

SB 243213's ability to block clozapine-induced dopamine release in the nucleus accumbens, while not affecting haloperidol-induced dopamine release [1], makes it an essential compound for investigating the differential roles of 5-HT2C constitutive activity in antipsychotic drug mechanisms. Its neutral antagonist behavior in this in vivo context contrasts with the inverse agonist SB 206553, which potentiates haloperidol's effects [1]. This functional distinction enables precise dissection of 5-HT2C contributions to the therapeutic and side-effect profiles of typical versus atypical antipsychotics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB 243213

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.